1-(But-1-yn-1-yl)-3,3-dimethylazetidine
Description
1-(But-1-yn-1-yl)-3,3-dimethylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with two methyl groups at the 3-position and a but-1-yn-1-yl group at the 1-position. The alkyne moiety in the butynyl substituent enables participation in click chemistry and metal-catalyzed cross-coupling reactions, while the azetidine ring offers conformational rigidity, influencing molecular interactions .
Properties
CAS No. |
116272-84-5 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-but-1-ynyl-3,3-dimethylazetidine |
InChI |
InChI=1S/C9H15N/c1-4-5-6-10-7-9(2,3)8-10/h4,7-8H2,1-3H3 |
InChI Key |
SSUTUSZXCZMELE-UHFFFAOYSA-N |
SMILES |
CCC#CN1CC(C1)(C)C |
Canonical SMILES |
CCC#CN1CC(C1)(C)C |
Synonyms |
Azetidine, 1-(1-butynyl)-3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key attributes of 1-(But-1-yn-1-yl)-3,3-dimethylazetidine with structurally related azetidine derivatives:
Key Observations:
- Alkyne Position : The position of the triple bond in butynyl substituents (1-yn vs. 3-yn) alters electronic distribution. But-1-yn-1-yl derivatives may exhibit stronger electron-withdrawing effects due to proximity to the azetidine nitrogen, influencing reactivity in cross-coupling reactions .
- Steric Effects : Bulky substituents like tert-butyldimethylsilyl (tBDMS) or benzodioxolyl groups reduce reaction rates in sterically hindered environments but enhance stability during purification .
- Synthesis Yields : Higher yields (77–81%) are achieved with silyl-protected or methoxyphenyl-substituted derivatives, likely due to improved solubility and reduced side reactions .
Reactivity and Functionalization Potential
- Click Chemistry : The but-1-yn-1-yl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in benzodioxolyl or silyl-protected analogs .
- Catalytic Applications : Derivatives with electron-donating groups (e.g., 3-methoxyphenyl in ) show enhanced activity in gold-catalyzed reactions due to nitrogen lone-pair availability .
- Salt Formation : Unsubstituted 3,3-dimethylazetidine forms stable hydrochloride salts, improving solubility for pharmaceutical formulations, whereas alkyne-substituted analogs remain neutral .
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